1,2,4,5-tetrabromo-3-fluorobenzene
CAS No.: 257621-23-1
Cat. No.: VC11494544
Molecular Formula: C6HBr4F
Molecular Weight: 411.69 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 257621-23-1 |
|---|---|
| Molecular Formula | C6HBr4F |
| Molecular Weight | 411.69 g/mol |
| IUPAC Name | 1,2,4,5-tetrabromo-3-fluorobenzene |
| Standard InChI | InChI=1S/C6HBr4F/c7-2-1-3(8)5(10)6(11)4(2)9/h1H |
| Standard InChI Key | CWUMVTAGPWQJFY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C(=C1Br)Br)F)Br)Br |
Introduction
Structural and Molecular Characteristics
Molecular Geometry and Symmetry
The compound’s IUPAC name, 1,2,4,5-tetrabromo-3-fluorobenzene, reflects its substitution pattern: bromine atoms occupy the 1, 2, 4, and 5 positions, while fluorine resides at position 3 . This arrangement creates a meta-fluorine substitution relative to adjacent bromines, resulting in a planar aromatic system with symmetry. The SMILES string and InChIKey CWUMVTAGPWQJFY-UHFFFAOYSA-N encode this structure unambiguously .
The fluorine atom’s electronegativity () introduces significant electron-withdrawing effects, polarizing the benzene ring and altering its reactivity compared to non-fluorinated tetrabromobenzenes . XLogP3-AA calculations estimate a lipophilicity value of 4.8, indicating moderate hydrophobicity suitable for organic synthesis .
Crystallographic and Spectroscopic Data
While single-crystal X-ray data for 1,2,4,5-tetrabromo-3-fluorobenzene remains unpublished, analog structures such as 1,2,4,5-tetrabromobenzene exhibit monoclinic crystal systems with space group and unit cell parameters . The fluorine substituent likely reduces symmetry, potentially favoring orthorhombic packing.
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct and signals. For the related compound 1-bromo-2,3,4,5-tetrafluorobenzene, NMR shows a triplet at (J = 21 Hz), while NMR displays a singlet at for the aromatic proton . These data suggest analogous splitting patterns for 1,2,4,5-tetrabromo-3-fluorobenzene.
Synthetic Routes and Optimization
Bromination and Fluorination Strategies
The synthesis of polyhalogenated benzenes typically involves electrophilic aromatic substitution (EAS). For 1,2,4,5-tetrabromo-3-fluorobenzene, two primary pathways exist:
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Sequential Halogenation:
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Step 1: Bromination of fluorobenzene using excess in the presence of yields 1,3-dibromo-5-fluorobenzene as an intermediate .
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Step 2: Further bromination under harsher conditions (150°C, sealed tube) introduces additional bromine atoms at positions 2 and 4 .
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Yield: Early methods reported ~89% purity, though modern catalytic systems may improve efficiency .
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Halogen Exchange:
Catalytic Innovations
Iron(III) chloride () and palladium catalysts () enhance regioselectivity and reaction rates . For instance, Heck coupling with 1,2,4,5-tetrabromo-3-fluorobenzene and alkenes produces π-conjugated systems critical for optoelectronic materials .
Physicochemical Properties
Thermal Stability and Phase Behavior
While melting point data for 1,2,4,5-tetrabromo-3-fluorobenzene is limited, its analog 1,2,4,5-tetrabromobenzene melts at 160°C . Fluorine’s smaller atomic radius (0.64 Å vs. Br’s 1.14 Å) likely lowers the melting point due to reduced van der Waals interactions. Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset above 300°C, suggesting robust thermal stability .
Solubility and Reactivity
The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in chloroform and tetrachloromethane . Its reactivity profile includes:
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Nucleophilic Substitution: Bromine atoms at positions 2 and 5 are activated toward NAS by the electron-withdrawing fluorine .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids facilitates access to biaryl structures .
Applications in Materials and Medicinal Chemistry
Liquid Crystals and Optoelectronics
The compound’s planar structure and halogen content make it a precursor for discotic liquid crystals. For example, reaction with 4-hydroxybenzaldehyde and alkylating agents yields tetraalkoxylstilbenes, which self-assemble into columnar mesophases . Such materials exhibit charge-carrier mobilities exceeding , ideal for organic photovoltaics .
Radiopharmaceuticals
In neuroimaging, 1,2,4,5-tetrabromo-3-fluorobenzene derivatives serve as tetrazine ligation partners. A study by PubMed compared -labeled analogs for brain pretargeting, finding that outperformed Biogen’s F-537-Tetrazine in blood-brain barrier penetration .
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